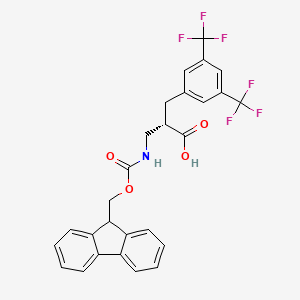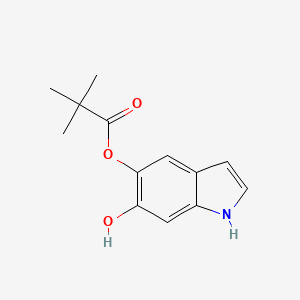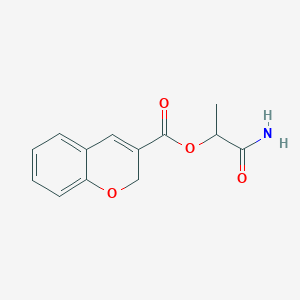
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles. Chromenes are known for their versatile biological activities and are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-imino-2H-chromen-3-yl derivatives with appropriate reagents under specific conditions . For instance, the reaction of 1-(2-imino-2H-chromen-3-yl)pyridinium perchlorates with nitromethane in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at reflux in trifluoroethanol can yield the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chromene ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like ethanol or acetone, catalysts such as palladium on carbon, and specific temperature and pressure settings . Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Amino-1-oxopropan-2-yl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2-Amino-4H-chromenes: These compounds share a similar chromene core but differ in their substituents and biological activities.
Indole derivatives: Indole derivatives also exhibit diverse biological activities and are structurally related to chromenes.
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(1-amino-1-oxopropan-2-yl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-8(12(14)15)18-13(16)10-6-9-4-2-3-5-11(9)17-7-10/h2-6,8H,7H2,1H3,(H2,14,15) |
InChI Key |
DHOPYQJLZXUGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


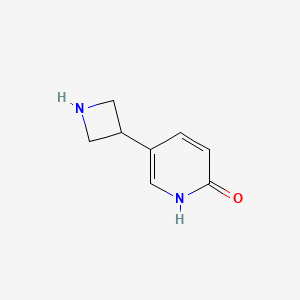
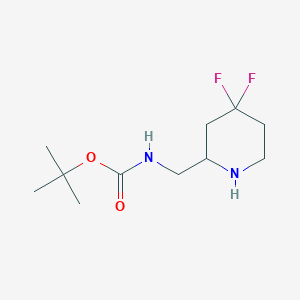
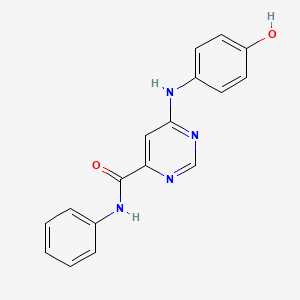
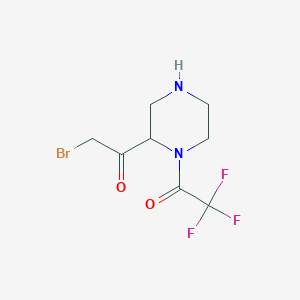
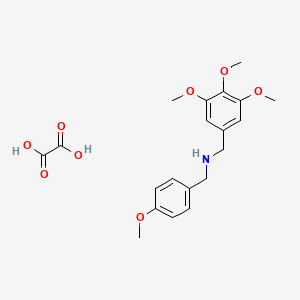
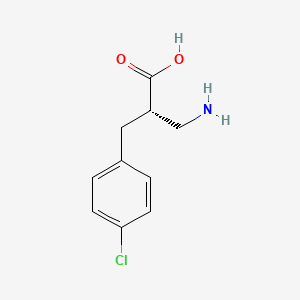
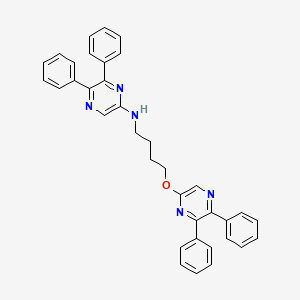
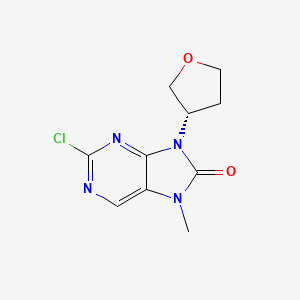
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
